- Total Synthesis of (-)-Histrionicotoxin, Organic Letters, 2011, 13(16), 4446-4449

Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

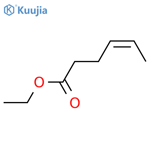

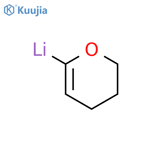

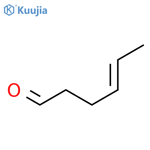

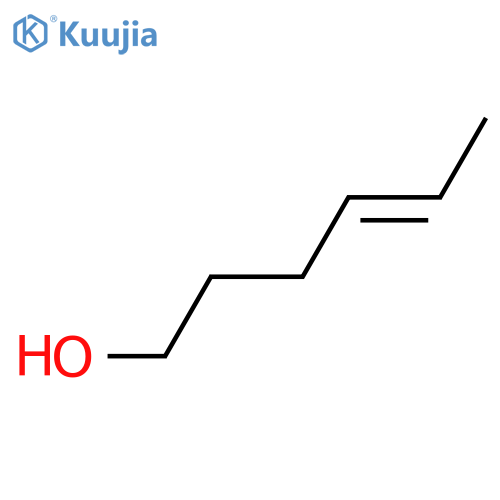

(4E)-4-Hexen-1-ol structure

Nome del prodotto:(4E)-4-Hexen-1-ol

(4E)-4-Hexen-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Hexen-1-ol

- 4-Hexen-1-ol,predominantly trans

- Hex-4-en-1-ol (Trans mainly)

- (E)-4-Hexen-1-ol

- trans-4-Hexenol

- Einecs 213-188-6

- FEMA 3430

- trans-4-hexen-1-ol

- trans-hex-4-en-1-ol

- (E)-Hex-4-en-1-ol

- 4-Hexen-1-ol, (4E)-

- 4-Hexen-1-ol, (E)-

- (4E)-4-Hexen-1-ol

- E-4-Hexen-1-ol

- ZHB2532C2H

- VTIODUHBZHNXFP-NSCUHMNNSA-N

- (E)-4-Hexenol

- FEMA No. 3430

- FCH4013137

- EBD3313922

- 4-Hexen-1-ol, predominantly tran

- (4E)-4-Hexen-1-ol (ACI)

- 4-Hexen-1-ol, (E)- (8CI)

- NSC 409218

- UNII-KD6QZU1YM7

- 4-Hexen-1-ol, >=96%, predominantly trans, FG

- D71247

- 4-Hexen-1-ol, predominantly trans, 97%

- CS-0163135

- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans

- UNII-ZHB2532C2H

- 4-HEXEN-1-OL, TRANS-

- AS-10588

- (4e)-hex-4-en-1-ol

- Q27295510

- 4-Hexen-1-ol, predominantly trans

- MFCD00009713

- EN300-95400

- AKOS022177872

- 6126-50-7

- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2

- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol

- SCHEMBL98125

- DTXSID40878841

- CHEBI:166837

- NS00079935

- AI3-34796

- DB-000102

- FEMA NO. 3430, E-

- 928-92-7

- DB-003638

- KD6QZU1YM7

-

- MDL: MFCD00009713

- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+

- Chiave InChI: VTIODUHBZHNXFP-NSCUHMNNSA-N

- Sorrisi: C(CCO)/C=C/C

Proprietà calcolate

- Massa esatta: 100.088815g/mol

- Carica superficiale: 0

- XLogP3: 1.2

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta legami ruotabili: 3

- Massa monoisotopica: 100.088815g/mol

- Massa monoisotopica: 100.088815g/mol

- Superficie polare topologica: 20.2Ų

- Conta atomi pesanti: 7

- Complessità: 48.1

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.851 g/mL at 25 °C(lit.)

- Punto di fusione: 22.55°C (estimate)

- Punto di ebollizione: 159-160 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 141,8 ° f

Celsius: 61 ° c - Indice di rifrazione: n20/D 1.439(lit.)

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 20.23000

- LogP: 1.33500

- FEMA: 3430

- Solubilità: Leggermente solubile in acqua

(4E)-4-Hexen-1-ol Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:1993

- WGK Germania:3

- Codice categoria di pericolo: 36

- Istruzioni di sicurezza: 26

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- TSCA:Yes

- Classe di pericolo:3.2

- Condizioni di conservazione:Sealed in dry,Room Temperature

- Gruppo di imballaggio:III

- Termine di sicurezza:3.2

(4E)-4-Hexen-1-ol Dati doganali

- CODICE SA:2905290000

- Dati doganali:

Codice doganale cinese:

2905290000Panoramica:

2905290000 Altri alcoli monoidrati insaturi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2905290000 alcoli monoidrati insaturi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

(4E)-4-Hexen-1-ol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1360391-25g |

(E)-Hex-4-en-1-ol |

928-92-7 | 98% (E>85%) | 25g |

$78.0 | 2025-02-24 | |

| abcr | AB332535-100 g |

4-Hexen-1-ol, predominantly trans, 97%; . |

928-92-7 | 97% | 100g |

€1069.50 | 2023-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54459-5g |

4-Hexen-1-ol, predominantly trans, 97% |

928-92-7 | 97% | 5g |

¥2372.00 | 2023-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H38620-1g |

4-Hexen-1-ol |

928-92-7 | 1g |

¥78.0 | 2021-09-09 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-5g |

(4E)-4-Hexen-1-ol |

928-92-7 | 95% | 5g |

¥169.90 | 2023-09-02 | |

| Cooke Chemical | BD1547132-5g |

4-Hexen-1-ol |

928-92-7 | 97% | 5g |

RMB 224.80 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-1g |

(4E)-4-Hexen-1-ol |

928-92-7 | 97% | 1g |

128CNY | 2021-05-10 | |

| abcr | AB332535-1 g |

4-Hexen-1-ol, predominantly trans, 97%; . |

928-92-7 | 97% | 1g |

€79.60 | 2023-04-26 | |

| abcr | AB332535-5 g |

4-Hexen-1-ol, predominantly trans, 97%; . |

928-92-7 | 97% | 5g |

€146.10 | 2023-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-5G |

(4E)-4-Hexen-1-ol |

928-92-7 | 5g |

¥1359.89 | 2023-12-09 |

(4E)-4-Hexen-1-ol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 90 min, 0 °C

1.2 Solvents: Ethyl acetate

1.3 Reagents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Ethyl acetate

1.3 Reagents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Capturing primary ozonides for a syn-dihydroxylation of olefins, Nature Chemistry, 2023, 15(9), 1262-1266

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ; 3 h, 50 °C

Riferimento

- Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis, Angewandte Chemie, 2002, 41(24), 4732-4734

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ammonia

Riferimento

- Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reduction, Synthetic Communications, 1991, 21(3), 435-41

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether , Pentane

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethers, Journal of the American Chemical Society, 1989, 111(6), 2363-5

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium

Riferimento

- 3,4-Dihydro-2H-pyran, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1.5 h, reflux

Riferimento

- Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles, Journal of Organic Chemistry, 2006, 71(11), 4255-4261

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

Riferimento

- Catalytic Epoxidation of Alkenes with Oxone, Journal of Organic Chemistry, 1995, 60(5), 1391-407

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Diethyl ether

Riferimento

- Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyran, Huaxue Xuebao, 1987, 45(11), 1138-9

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ; overnight, rt

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Riferimento

- Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidines, European Journal of Organic Chemistry, 2002, (18), 3171-3178

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Diisopropyl ether

Riferimento

- The synthesis of some 4-alken-1-ols, Journal of the American Chemical Society, 1950, 72, 2120-2

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

Riferimento

- Intramolecular N-alkenylnitrone additions. Regio- and stereochemistry, Tetrahedron, 1985, 41(17), 3497-509

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Riferimento

- Iron-Catalyzed Intramolecular Allylic C-H Amination, Journal of the American Chemical Society, 2012, 134(4), 2036-2039

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 5 min, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

Riferimento

- Total Synthesis and Biological Evaluation of Siladenoserinol A and its Analogues, Angewandte Chemie, 2018, 57(18), 5147-5150

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; -78 °C

Riferimento

- Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps, Chemistry - A European Journal, 2014, 20(33), 10298-10304

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Diethyl ether , p-Xylene

Riferimento

- Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer, 2003, , 64(7),

Synthetic Routes 19

(4E)-4-Hexen-1-ol Raw materials

- Ethyltriphenylphosphonium IodideDISCONTINUED SEE E931955

- Valpromide

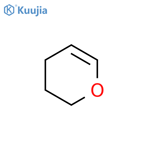

- 3,4-Dihydro-2H-pyran

- 5-Hexen-1-ol

- 2H-Pyran, 5,6-dihydro-2-methyl-

- Methyllithium (1.6M in Diethyl Ether)

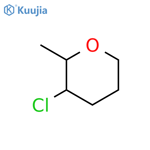

- 2H-Pyran, 3-chlorotetrahydro-2-methyl-

- 4-Hexenal,(4E)-

- 2-Hydroxytetrahydrofuran

- 3-Bromo-2-methyltetrahydro-2H-pyran

- 3-chloro-2-methyltetrahydropyran

- Lithium, (3,4-dihydro-2H-pyran-6-yl)-

- 4-Hexenoic acid, ethyl ester, (4E)-

(4E)-4-Hexen-1-ol Preparation Products

(4E)-4-Hexen-1-ol Letteratura correlata

-

Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244

-

Graham W. Skelton,Dewen Dong,Rachel P. Tuffin,Stephen M. Kelly J. Mater. Chem. 2003 13 450

-

Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354

-

Rose Mary Philip,Sankaran Radhika,P. V. Saranya,Gopinathan Anilkumar RSC Adv. 2020 10 42441

-

Vivek W. Bhoyare,Akash G. Tathe,Avishek Das,Chetan C. Chintawar,Nitin T. Patil Chem. Soc. Rev. 2021 50 10422

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:928-92-7)(4E)-4-Hexen-1-ol

Purezza:99%

Quantità:100g

Prezzo ($):190.0